6-chloro-5-fluoro-1-benzothiophene
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Overview
Description
6-Chloro-5-fluoro-1-benzothiophene is a halogenated heterocyclic aromatic organic compound belonging to the benzothiophene family This compound features a benzene ring fused to a thiophene ring, with chlorine and fluorine atoms at the 6th and 5th positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-5-fluoro-1-benzothiophene typically involves the halogenation of benzothiophene derivatives. One common method is the direct fluorination and chlorination of benzothiophene using appropriate halogenating agents under controlled conditions. Another approach involves the cyclization of appropriately substituted thiophene precursors.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-5-fluoro-1-benzothiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as this compound-2,3-dione.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Electrophilic substitution reactions may use reagents like nitric acid (HNO₃) and sulfuric acid (H₂SO₄), while nucleophilic substitutions may involve alkyl halides and bases.
Major Products Formed:
Oxidation Products: Derivatives like this compound-2,3-dione.
Reduction Products: Reduced forms of the compound.
Substitution Products: Various substituted benzothiophenes depending on the reagents and conditions used.
Scientific Research Applications
6-Chloro-5-fluoro-1-benzothiophene has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound and its derivatives are studied for their biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 6-chloro-5-fluoro-1-benzothiophene exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
6-Chloro-5-fluoro-1-benzothiophene is similar to other halogenated benzothiophenes, such as 3-chloro-6-fluoro-1-benzothiophene and 2-chloro-5-fluoro-1-benzothiophene. These compounds share structural similarities but differ in the positions of their halogen atoms, leading to variations in their chemical properties and potential applications. The uniqueness of this compound lies in its specific halogenation pattern, which can influence its reactivity and biological activity.
Properties
CAS No. |
1427437-31-7 |
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Molecular Formula |
C8H4ClFS |
Molecular Weight |
186.63 g/mol |
IUPAC Name |
6-chloro-5-fluoro-1-benzothiophene |
InChI |
InChI=1S/C8H4ClFS/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4H |
InChI Key |
XEYIQLAUQLFERG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=CC(=C(C=C21)F)Cl |
Purity |
95 |
Origin of Product |
United States |
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